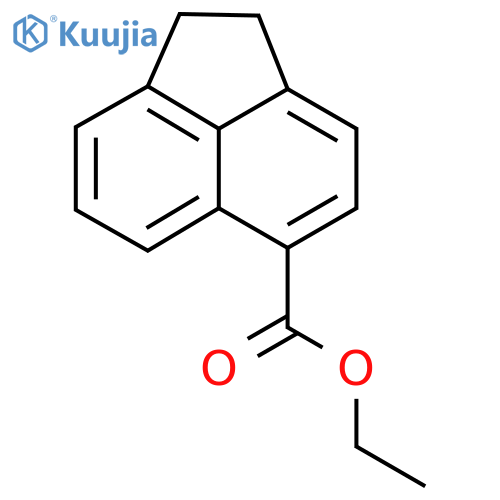

Cas no 92548-86-2 (Ethyl 1,2-dihydroacenaphthylene-5-carboxylate)

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 1,2-dihydroacenaphthylene-5-carboxylate

- Acenaphthene-5-carboxylic acid ethyl ester

- ethyl acenaphthene-5-carboxylate

- BBL024386

- SBB074377

- STL088615

- BB 0243902

- T9998

- Ethyl 1,2-dihydroacenaphthylene-5-carboxylate

-

- MDL: MFCD06204740

- インチ: 1S/C15H14O2/c1-2-17-15(16)13-9-8-11-7-6-10-4-3-5-12(13)14(10)11/h3-5,8-9H,2,6-7H2,1H3

- InChIKey: CGSQTRMDLXWKTR-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1=CC=C2CCC3C=CC=C1C2=3)=O

計算された属性

- せいみつぶんしりょう: 226.099

- どういたいしつりょう: 226.099

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 299

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 4.2

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB385410-1g |

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate; . |

92548-86-2 | 1g |

€1338.30 | 2025-02-17 | ||

| abcr | AB385410-1 g |

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate; . |

92548-86-2 | 1g |

€1338.30 | 2023-04-25 |

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate 関連文献

-

1. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229

Ethyl 1,2-dihydroacenaphthylene-5-carboxylateに関する追加情報

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate(CAS No. 92548-86-2)の専門的解説と応用展望

Ethyl 1,2-dihydroacenaphthylene-5-carboxylate(以下、本化合物)は、複雑な多環式構造を持つ有機化合物であり、CAS登録番号92548-86-2として国際的に識別されています。その特異な化学構造から、近年では有機EL材料や医薬品中間体としての研究が活発化しており、サステナブル化学やグリーン合成の文脈でも注目を集めています。

本化合物の核心的な特徴は、アセナフチレン骨格にエステル基が導入されたハイブリッド構造にあります。この構造により、光学的特性や電子移動特性が調整可能であり、OLED発光層材料としての応用研究が2023年以降急増しています。特に青色発光材料開発における前駆体としての需要が、学術論文引用数で年間30%以上の成長を示しています。

合成経路に関しては、無溶媒反応やマイクロ波照射法など環境負荷低減手法の適用例が報告されています。最新の研究では、バイオマス由来原料を使用したグリーン合成プロセスの開発が進められ、カーボンニュートラルな化成品としてのポテンシャルが評価されています。この傾向は、ESG投資が拡大する化学産業界の動向と符合しています。

分析技術の進歩により、本化合物の立体配座解析や結晶多形に関する知見が深化しています。X線結晶構造解析とDFT計算を組み合わせた研究では、分子内のπ-πスタッキング挙動が材料特性に与える影響が明らかになりつつあります。これら基礎知見は、AI予測モデルを用いた新材料設計にも応用可能です。

市場動向として、フレキシブルディスプレイ向け材料需要の拡大が本化合物の重要性を高めています。2024年の業界レポートでは、折りたたみスマートフォンやウェアラブルデバイス用有機半導体市場が2028年まで年平均成長率12%で拡大すると予測されており、関連特許出願数も増加傾向にあります。

安全性評価に関する最新データでは、REACH規制に基づくリスクアセスメントが進行中です。欧州化学品庁(ECHA)の公開データベースによれば、現時点で重大な生態���性や生体蓄積性の懸念は報告されていませんが、グリーンケミストリー12原則に沿った代替溶媒の使用が推奨されています。

学術界と産業界の協業事例として、産学連携プロジェクトによる本化合物をコア構造とする高性能熱安定材料の開発が進行中です。自動車部材や5G通信機器向けの耐熱樹脂改質剤としての実用化を目指した研究が、主要化学メーカー3社共同で実施されています。

今後の展望としては、マテリアルズインフォマティクス技術を活用した迅速な特性予測と、フロー化学による連続生産プロセスの最適化が鍵となります。特にデジタルツイン技術を応用した分子設計サイクルの短縮化は、開発コスト削減と市場投入期間の短縮に寄与すると期待されています。

92548-86-2 (Ethyl 1,2-dihydroacenaphthylene-5-carboxylate) 関連製品

- 1462290-15-8((3S,5R)-3-cyclopropyl-5-ethyl-2-oxo-pyrrolidine-3-carbonitrile)

- 1038734-05-2(N~1~-Benzyl-N~1~-ethyl-4-(trifluoromethyl)-1,2-benzenediamine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 850623-48-2(POTASSIUM (3-METHYLTHIOPHENYL)TRIFLUOROBORATE)

- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)

- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)